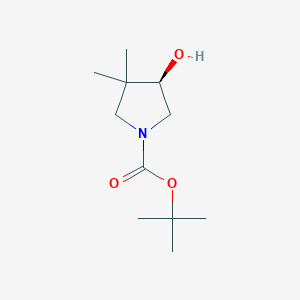
Tert-butyl (R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method involves the use of tert-butyl esters, which are synthesized through the reaction of tert-butyl alcohol with carboxylic acids in the presence of catalysts such as sulfuric acid or magnesium sulfate . The reaction conditions often include refluxing and distillation to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate, may involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a sustainable and efficient method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl group can participate in oxidation reactions to form corresponding ketones or aldehydes . The compound can also undergo substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed: The major products formed from the reactions of tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for NMR studies of macromolecular complexes, providing insights into the structure and dynamics of proteins . In medicine, the compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and pathways . Additionally, it has applications in the industry as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and ion channels. For example, it can inhibit calmodulin, a protein that mediates the control of various enzymes and ion channels through calcium-binding . This inhibition can affect multiple cellular processes, including signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate include other tert-butyl esters and derivatives with similar structural features. Examples include tert-butyl alcohol, tert-butyl hydroperoxide, and tert-butyl chloride .
Uniqueness: What sets tert-butyl ®-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate apart from similar compounds is its specific combination of functional groups and stereochemistry.
Eigenschaften
CAS-Nummer |
1873374-46-9 |
|---|---|
Molekularformel |
C11H21NO3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl (4R)-4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
QFAFFVWCMNEYAN-QMMMGPOBSA-N |
Isomerische SMILES |
CC1(CN(C[C@@H]1O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(CN(CC1O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


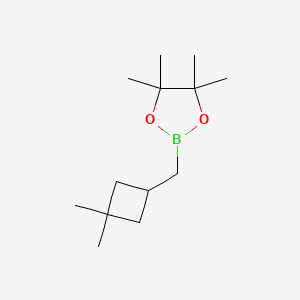

![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
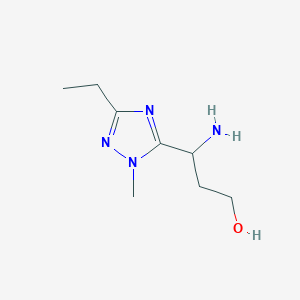
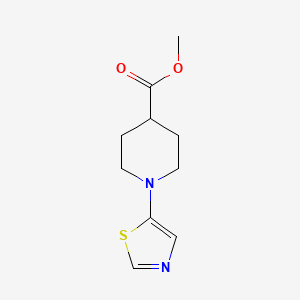

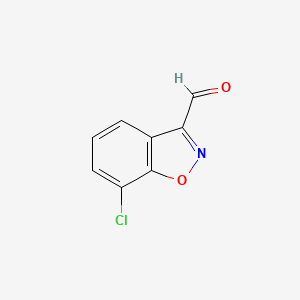
![2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
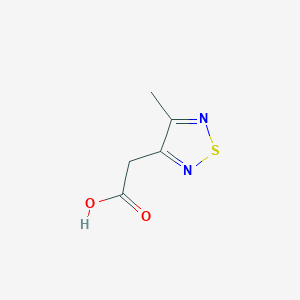
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)



